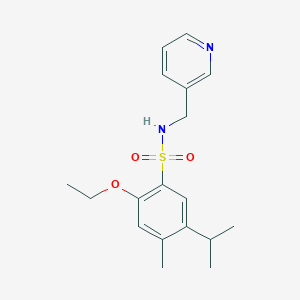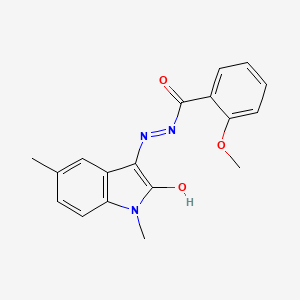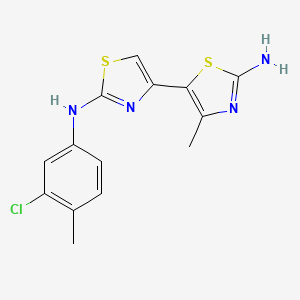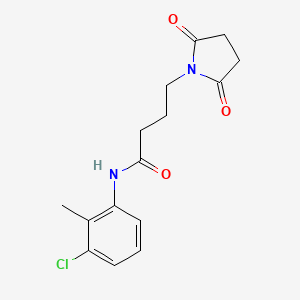![molecular formula C15H14BrN3O3 B5715395 N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide, also known as BPP-3, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it an interesting subject for further research.
Wirkmechanismus
The mechanism of action of N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and inflammation. Specifically, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to reduce the expression of certain genes involved in inflammation, suggesting that it may have anti-inflammatory effects. In animal models, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to reduce tumor growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide is relatively easy to synthesize using a multi-step process, making it accessible for researchers. However, one limitation of using N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are a number of future directions for research on N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide. One area of research could be to further investigate its mechanism of action, which may help to identify additional potential applications for this compound. Additionally, further studies could be conducted to investigate the efficacy of N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide in treating different types of cancer and inflammation. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide.
Synthesemethoden
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-bromophenol with 2-bromo-1-(pyridin-3-yl)ethanone to form 2-(4-bromophenoxy)propiophenone. This compound is then reacted with hydroxylamine hydrochloride to form 2-(4-bromophenoxy)propanohydroxamic acid. Finally, this compound is reacted with N,N'-dicyclohexylcarbodiimide and N,N-diisopropylethylamine to form N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of cancer treatment. N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-bromophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-10(21-13-6-4-12(16)5-7-13)15(20)22-19-14(17)11-3-2-8-18-9-11/h2-10H,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDIOEGMJFBDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CN=CC=C1)N)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CN=CC=C1)\N)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-bromophenoxy)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)





![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)